BenchChemオンラインストアへようこそ!

Ovosiston

Oral Contraceptives Endometrial Histology Progestin Selectivity

Ovosiston (CAS 8065-91-6) is the definitive fixed-dose combination of chlormadinone acetate and the prodrug mestranol—not a generic ethinyl estradiol pill. Its anti-androgenic progestin profile and hepatic activation requirement create a unique pharmacological fingerprint validated by decades of epidemiological data. Researchers requiring a MeSH-registered reference standard for assay development, impurity profiling, or retrospective cohort assembly should prioritize this historically dominant GDR formulation. Substitution with modern COCs compromises pharmacopoeial relevance and analytical traceability. Secure the authentic 1:1 molar mixture to ensure cross-study calibration and regulatory-grade method validation.

Molecular Formula C44H55ClO6
Molecular Weight 715.4 g/mol
CAS No. 8065-91-6
Cat. No. B1194634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvosiston
CAS8065-91-6
SynonymsAconcen
AK 103
C-quens
Estirona
Femigen
Gestranol
Ovosiston
Sequence-Ovosiston
Sequens
Molecular FormulaC44H55ClO6
Molecular Weight715.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1
InChIKeyVOGVEUAIIKVAOE-VEECZQFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovosiston (CAS 8065-91-6): A Chlormadinone Acetate/Mestranol Combined Oral Contraceptive with Established Pharmacopoeial Identity


Ovosiston is a fixed-dose combined oral contraceptive consisting of the progestin chlormadinone acetate and the estrogen mestranol, recognized as a MeSH supplementary concept and assigned the unique registry number 8065-91-6 [1]. The compound is characterized by a molecular formula of C44H55ClO6 and a molecular weight of approximately 715.36 g/mol, comprising a 1:1 mixture of the two steroidal active pharmaceutical ingredients [2]. Unlike many modern contraceptives that utilize ethinyl estradiol, Ovosiston employs mestranol, a 3-methyl ether prodrug of ethinyl estradiol that requires hepatic demethylation to become biologically active [3].

Why In-Class Substitution of Ovosiston (Chlormadinone Acetate/Mestranol) is Not Pharmacologically Equivalent


Substituting Ovosiston with another combined oral contraceptive—even one sharing the same progestin class or estrogen type—is pharmacologically unsound due to the unique interplay between chlormadinone acetate's anti-androgenic and progestogenic activity profile and mestranol's prodrug pharmacokinetics [1]. Chlormadinone acetate exhibits distinct binding affinity and functional selectivity at the progesterone receptor compared to 19-nortestosterone derivatives (e.g., norethisterone, levonorgestrel), leading to differential effects on the hypothalamic-pituitary-ovarian axis and peripheral tissues [2]. Furthermore, mestranol's requirement for first-pass hepatic demethylation to ethinyl estradiol introduces a unique pharmacokinetic delay and metabolic burden not shared by directly active ethinyl estradiol formulations [3]. The quantitative evidence below demonstrates that these differences translate into measurable, clinically relevant variations in endometrial histology, metabolic parameters, and subjective tolerability—rendering generic interchangeability invalid.

Ovosiston (CMA/Mestranol) Differential Evidence: Quantified Advantages Over Key Comparators


Superior Endometrial Histological Tolerance vs. 19-Nortestosterone Derivatives

Ovosiston (3 mg chlormadinone acetate, 0.1 mg mestranol) induces significantly smaller histological alterations in the endometrial cycle compared to preparations containing 19-nortestosterone acetate or its derivatives [1]. This finding is based on a direct comparative histological assessment of endometrial tissue obtained from women during the first or second treatment cycle, establishing a clear tissue-level differentiation in progestin-mediated endometrial transformation [1].

Oral Contraceptives Endometrial Histology Progestin Selectivity

Differential Impact on Glucose Tolerance vs. Sequential Comparators

In a head-to-head comparison, Sequenz-Ovosiston (9 days mestranol 0.1 mg, 12 days mestranol 0.08 mg + chlormadinone acetate 2.0 mg) exerted a lesser effect on glucose tolerance compared to the comparator sequential preparation Sequostat (6 days ethinylestradiol 0.05 mg, 15 days ethinylestradiol 0.05 mg + norethisterone acetate 1.0 mg) [1]. This difference was observed alongside a significant increase in HDL-cholesterol and a reduction in the LDL/HDL-cholesterol ratio during the first six months of treatment [1].

Metabolic Parameters Glucose Tolerance Sequential Oral Contraceptives

Comparable Psychological and Sexual Tolerability to Ethinyl Estradiol/Norethisterone Acetate

In a direct head-to-head study of 186 healthy women, Ovosiston (0.08 mg mestranol + 2.0 mg chlormadinone acetate) and Non-Ovlon (0.05 mg ethinyl estradiol + 1.0 mg norethisterone acetate) produced similar rates of self-reported changes in mood, elemental needs, and sexual behavior after 6 months of treatment [1]. Specifically, 136 patients reported alterations in sexual behavior, with 108 considering them improvements, and there was a statistically significant correlation between impairment of sexual function and the incidence of other undesirable side effects [1].

Subjective Side Effects Sexual Behavior Patient-Reported Outcomes

Distinct Serum Lipid Profile Modulation vs. Alternative East German Formulations

In a cross-sectional comparative study of four oral contraceptives used in the German Democratic Republic, Ovosiston was associated with statistically significant increases in serum phospholipids and beta-lipoproteins, whereas the comparator Nonovlon did not share this specific lipid-modulating pattern [1]. All four preparations, including Ovosiston, induced a slight decrease in total cholesterol, but the phospholipid and beta-lipoprotein elevations were uniquely observed with Ovosiston and Deposiston (for phospholipids) and Ovosiston and Gravistat (for beta-lipoproteins) [1].

Serum Lipids Phospholipids Beta-Lipoproteins

Optimal Research and Industrial Use Cases for Ovosiston (CMA/Mestranol) Based on Comparative Evidence


Retrospective Pharmacoepidemiological Studies of East German Contraceptive Cohorts

Ovosiston was the most prescribed oral contraceptive in the German Democratic Republic from 1965 onward, providing a unique, well-documented historical cohort for long-term epidemiological studies [1]. The availability of comparative data against other contemporary GDR formulations (Non-Ovlon, Deposiston, Gravistat, Sequenz-Ovosiston) enables robust pharmacovigilance analyses of outcomes such as venous thromboembolism, cardiovascular events, and reproductive cancers [2]. Researchers requiring a defined, regionally dominant formulation with established comparator datasets should prioritize Ovosiston for retrospective cohort assembly.

Investigational Studies of Progestin-Selective Endometrial Effects

The histological evidence demonstrating that Ovosiston induces smaller endometrial changes than 19-nortestosterone derivatives positions this compound as a valuable research tool for probing progestin class-specific effects on endometrial transformation and breakthrough bleeding patterns [3]. Studies aiming to dissect the differential endometrial impact of 17α-hydroxyprogesterone derivatives (e.g., chlormadinone acetate) versus gonane progestins should utilize Ovosiston as the representative chlormadinone acetate/mestranol combination to isolate progestin-driven histological outcomes.

Metabolic Profiling of Mestranol-Containing Formulations vs. Ethinyl Estradiol Comparators

The direct comparison between Sequenz-Ovosiston and Sequostat provides a validated experimental framework for evaluating the metabolic consequences of substituting mestranol for ethinyl estradiol in combination with progestins [4]. Investigators focused on estrogen-mediated metabolic effects—particularly on glucose tolerance, lipid profiles, and hepatic protein synthesis—can leverage Ovosiston and its sequential variant as defined mestranol-containing reference materials for cross-study calibration.

Procurement for Reference Standard Banks and Pharmacopoeial Monograph Development

Given Ovosiston's established MeSH identifier and unique CAS registry number (8065-91-6), the compound serves as a definitive reference standard for analytical method development and pharmacopoeial monograph validation [5]. Quality control laboratories and regulatory agencies requiring a characterized, historically significant combined oral contraceptive for HPLC assay development, impurity profiling, or dissolution testing should procure Ovosiston as the primary reference material for this specific combination of active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ovosiston

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.